![molecular formula C10H14O3 B2941932 Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate CAS No. 13949-98-9](/img/structure/B2941932.png)

Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

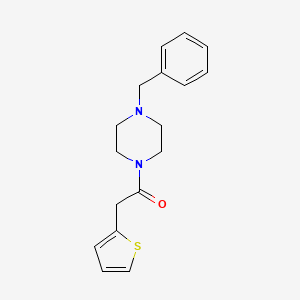

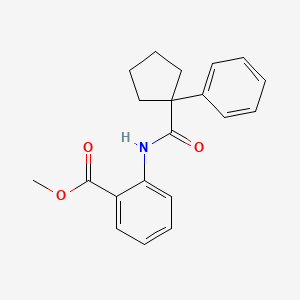

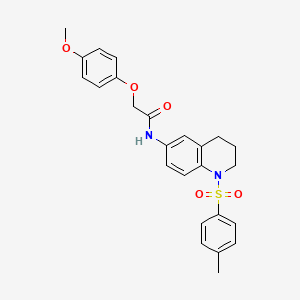

Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate is a chemical compound with the CAS Number: 13949-98-9 . It has a molecular weight of 182.22 and its molecular formula is C10H14O3 . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14O3/c1-2-13-10(12)9-6-4-3-5-7(11)8(6)9/h6,8-9H,2-5H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .科学的研究の応用

Asymmetric Synthesis and Catalysis

The utility of bicyclic derivatives, including those related to Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate, in asymmetric synthesis is well-documented. Waldmann and Braun (1991) illustrated the asymmetric synthesis of bicyclic amino acid derivatives utilizing Aza-Diels-Alder reactions, showcasing the compound's role in producing chiral building blocks (H. Waldmann & M. Braun, 1991). Furthermore, Bien, Gillon, and Kohen (1976) demonstrated the compound's capacity in transition-metal-catalyzed reactions, pointing towards its versatility in organic synthesis (S. Bien, A. Gillon, & S. Kohen, 1976).

Photochemical Reactions

The photochemical reactivity of related oxobicyclo carboxylates has been explored, with Tokuda, Watanabe, and Itoh (1978) investigating the photochemical reactions of ethyl 2-oxo-1-cyclohexanecarboxylate, revealing its potential to form ω-substituted esters, a reaction pathway that could be analogous for this compound (M. Tokuda, Yoshihiko Watanabe, & M. Itoh, 1978).

Pharmaceutical Intermediate Synthesis

This compound's relevance extends to pharmaceutical intermediate synthesis. Rumi et al. (2009) adapted a synthesis sequence involving an exothermic and acylazide step for a pharmaceutical intermediate to microreactor technology, highlighting the compound's role in improving safety and efficiency in pharmaceutical manufacturing (L. Rumi, Christopher Pfleger, P. Spurr, U. Klinkhammer, & W. Bannwarth, 2009).

Antimalarial and Antimicrobial Activity

Nongsanont et al. (2003) synthesized derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate and evaluated their antimalarial activities, showcasing the compound's potential as a precursor in developing antimalarial agents (Nongpanga Ningsanont, D. Black, R. Chanphen, & Y. Thebtaranonth, 2003).

Organic Catalysts and Ligands

Lv and Bao (2007) employed a related compound, ethyl 2-oxocyclohexanecarboxylate, as a novel ligand in copper-catalyzed coupling reactions, demonstrating its potential in facilitating diverse organic transformations (Xin Lv & W. Bao, 2007).

Safety and Hazards

This compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

作用機序

Target of Action

The primary target of Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate is protein phosphatases . Protein phosphatases are enzymes that remove phosphate groups from phosphorylated proteins, playing a crucial role in cellular processes such as cell growth and division .

Mode of Action

The compound interacts with its targets through the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit . These structural elements are necessary for the inhibition of protein phosphatases . .

Biochemical Pathways

For instance, protein phosphatases are involved in the regulation of the interleukin-2 (IL2) gene expression , which plays a key role in the immune response.

Result of Action

The primary result of the action of this compound is the inhibition of protein phosphatases . This can lead to changes in the phosphorylation state of proteins, potentially affecting various cellular processes.

特性

IUPAC Name |

ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-2-13-10(12)9-6-4-3-5-7(11)8(6)9/h6,8-9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSYBCSTFANLEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2C1C(=O)CCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2941862.png)

![2-(4-ethoxyphenyl)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2941865.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2941866.png)

![N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)quinoline-2-carboxamide](/img/structure/B2941871.png)